molecular formula C7H11ClF3N B13486914 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B13486914
M. Wt: 201.62 g/mol
InChI Key: TWXCAIMBVGWXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-2-azabicyclo[221]heptane hydrochloride is a compound that features a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and azabicyclo moieties can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with lipid bilayers, altering their charge, elasticity, and ion permeability . This interaction can lead to changes in cellular functions and biological activities, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride include other bicyclic structures with trifluoromethyl and azabicyclo moieties. Examples include:

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(3-6)4-11-6;/h5,11H,1-4H2;1H

InChI Key

TWXCAIMBVGWXFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.